3-Bromo-7-methylimidazo[1,2-A]pyridine
Overview
Description
3-Bromo-7-methylimidazo[1,2-A]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 .
Synthesis Analysis
The synthesis of 3-Bromo-7-methylimidazo[1,2-A]pyridine involves the reaction of 2-aminopyridines with α-bromoketones . The interaction of 2-methylimidazo[1,2-A]pyridine with molecular bromine and iodine has also been studied .Molecular Structure Analysis
The InChI code for 3-Bromo-7-methylimidazo[1,2-A]pyridine is 1S/C8H7BrN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-A]pyridine with Br2 in CHCl3 leads to the substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-A]pyridinium tribromide .Physical And Chemical Properties Analysis
3-Bromo-7-methylimidazo[1,2-A]pyridine is a solid substance . It should be stored at room temperature in an inert atmosphere .Scientific Research Applications
Antimicrobial Activity
3-Bromo-7-methylimidazo[1,2-A]pyridine has been shown to have antimicrobial properties. Specifically, it has been found to be effective against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml .
Antituberculosis Agents
Imidazo[1,2-A]pyridine analogues, such as 3-Bromo-7-methylimidazo[1,2-A]pyridine, have been developed as antituberculosis agents. They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Light-Sensitive Dyes
These compounds are also used in the role of light-sensitive dyes . This makes them useful in various applications that require the manipulation of light, such as in the creation of photosensitive materials.
Data Storage
Imidazo[1,2-A]pyridine derivatives are used in optical media for data storage . Their unique properties make them suitable for use in high-density data storage systems.
Pesticides and Fungicides
These compounds have also been used as pesticides and fungicides . Their chemical structure allows them to effectively target and eliminate various types of pests and fungi.
Pharmaceutical Ingredients
The imidazo[1,2-A]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
Fluorescent Probes
Imidazo[1,2-A]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . This makes them valuable tools in various fields of research, including environmental science and medicine.
Material Science
Due to its structural character, imidazo[1,2-A]pyridine is also useful in material science . It can be used in the synthesis of various materials with unique properties.
Mechanism of Action
Target of Action
3-Bromo-7-methylimidazo[1,2-A]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues, in general, are known to interact with their targets in a way that inhibits the growth of the tuberculosis bacteria .
Biochemical Pathways
Given its potential role as an antituberculosis agent, it can be inferred that it likely interferes with the biochemical pathways essential for the survival and replication of the tuberculosis bacteria .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Given its potential antituberculosis activity, it can be inferred that it likely results in the inhibition of the growth of the tuberculosis bacteria .
Action Environment
For instance, this compound is recommended to be stored in an inert atmosphere at 2-8°C .
Safety and Hazards
properties
IUPAC Name |
3-bromo-7-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFVKNYEPJOABL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587530 | |
Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56051-32-2 | |
Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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